Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-, 2-oxo-2-((1-(2-oxo-2-phenylethyl)-4-piperidinyl)oxy)ethyl ester
Description
Functional Group Variations
Compared to ethyl benzoate (C~9~H~10~O~2~), a simpler ester, this compound’s incorporation of a chloroquinoline amino group and piperidinyloxyethyl chain enhances molecular weight by 421 g/mol and introduces hydrogen-bonding capacity.
Piperidine-Modified Analogues
The piperidine subunit distinguishes it from 2-[4-[(7-chloro-4-quinolinyl)amino]pentyl]amino ethanol (CAS 4298-15-1), which lacks ester linkages and aromatic benzyl groups. The benzyl substitution in the target compound increases lipophilicity (clogP: 4.2 vs. 3.1).
Crystallographic Trends
Unlike 4-[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]-2-butenoic acid 2,2,6,6-tetramethyl-1-piperidinyl ester (C~22~H~40~N~2~O~3~), which forms hexagonal crystals, the target compound’s monoclinic packing reflects steric demands of its benzyl and quinoline groups.
Properties
CAS No. |
86518-57-2 |
|---|---|
Molecular Formula |
C31H28ClN3O5 |
Molecular Weight |
558.0 g/mol |
IUPAC Name |
[2-oxo-2-(1-phenacylpiperidin-4-yl)oxyethyl] 2-[(7-chloroquinolin-4-yl)amino]benzoate |
InChI |
InChI=1S/C31H28ClN3O5/c32-22-10-11-24-27(12-15-33-28(24)18-22)34-26-9-5-4-8-25(26)31(38)39-20-30(37)40-23-13-16-35(17-14-23)19-29(36)21-6-2-1-3-7-21/h1-12,15,18,23H,13-14,16-17,19-20H2,(H,33,34) |
InChI Key |
BJCWECRJPYQDGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC(=O)COC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)Cl)CC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 2-((7-chloro-4-quinolinyl)amino)benzoic Acid Intermediate
- Starting materials : 7-chloro-4-aminoquinoline and 2-halo-benzoic acid derivatives (e.g., 2-chlorobenzoic acid).
- Method : Nucleophilic aromatic substitution or amide bond formation.
- Typical conditions : Heating in polar aprotic solvents (e.g., DMF, DMSO) with base (e.g., triethylamine) to facilitate amination at the 2-position of benzoic acid.
- Purification : Crystallization or chromatography to isolate the amino-benzoic acid intermediate.
Preparation of the 2-oxo-2-((1-(2-oxo-2-phenylethyl)-4-piperidinyl)oxy)ethyl Alcohol Derivative
- Step 1: Synthesis of 1-(2-oxo-2-phenylethyl)-4-hydroxypiperidine
- Starting from 4-piperidone or 4-hydroxypiperidine.
- Introduction of the 2-oxo-2-phenylethyl group via acylation or alkylation using phenylglyoxylic acid derivatives or phenylacetyl halides.
- Step 2: Formation of the oxyethyl linker
- The hydroxyl group on the piperidine ring is reacted with a suitable 2-halo- or 2-oxoethyl reagent (e.g., chloroacetyl chloride or glyoxylic acid derivatives) to form the oxyethyl ether linkage.
- Conditions : Use of base catalysts (e.g., K2CO3) in polar solvents, controlled temperature to avoid side reactions.
Esterification to Form the Final Compound
- Coupling reaction : The carboxylic acid group of the 2-((7-chloro-4-quinolinyl)amino)benzoic acid intermediate is esterified with the hydroxyl group of the piperidinyl oxyethyl derivative.
- Activation methods :
- Use of coupling agents such as DCC (dicyclohexylcarbodiimide), EDC (ethyl(dimethylaminopropyl)carbodiimide), or acid chlorides.
- Alternatively, direct esterification under acidic conditions with dehydrating agents.
- Solvents : Dichloromethane, THF, or DMF.
- Purification : Chromatography or recrystallization.
Data Table: Summary of Key Preparation Steps and Conditions
| Step | Reaction Type | Starting Materials | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|---|
| 1 | Amination of benzoic acid | 7-chloro-4-aminoquinoline + 2-halo-benzoic acid | Base (triethylamine), DMF, heat | Formation of 2-((7-chloro-4-quinolinyl)amino)benzoic acid intermediate |
| 2 | Acylation/alkylation | 4-hydroxypiperidine + phenylglyoxylic acid halide | Base (K2CO3), polar solvent, controlled temp | 1-(2-oxo-2-phenylethyl)-4-hydroxypiperidine derivative |
| 3 | Ether formation | Hydroxypiperidine derivative + 2-haloethyl reagent | Base catalyst, polar solvent | Formation of 2-oxo-2-((1-(2-oxo-2-phenylethyl)-4-piperidinyl)oxy)ethyl alcohol |
| 4 | Esterification | Amino-benzoic acid intermediate + oxyethyl alcohol | DCC or EDC, solvent (DCM/THF), room temp | Final ester compound: Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-, 2-oxo-2-((1-(2-oxo-2-phenylethyl)-4-piperidinyl)oxy)ethyl ester |
Research Findings and Literature Insights
- The compound is structurally related to quinoline-based anti-inflammatory agents and piperidine derivatives, which are often synthesized via multi-step organic routes involving amide and ester bond formations.
- Patent literature (e.g., WO2012007375A1) describes similar synthetic strategies for related quinoline-piperidine compounds, emphasizing the use of selective amination and esterification steps under mild conditions to preserve sensitive functional groups.
- The presence of the 7-chloro substituent on the quinoline ring requires careful control of reaction conditions to avoid dehalogenation or side reactions.
- The ketone functionality on the phenylethyl substituent is introduced via acylation with phenylglyoxylic acid derivatives, which must be handled under anhydrous conditions to prevent hydrolysis.
- Purification typically involves chromatographic techniques due to the complexity and polarity of intermediates.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions may convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Halogen atoms in the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.
Scientific Research Applications
Scientific Applications of Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-, 2-oxo-2-((1-(2-oxo-2-phenylethyl)-4-piperidinyl)oxy)ethyl ester
Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-, 2-oxo-2-((1-(2-oxo-2-phenylethyl)-4-piperidinyl)oxy)ethyl ester is a complex organic compound belonging to the quinoline derivatives class. These compounds are known for diverse biological activities, making them useful in medicinal chemistry for developing therapeutic agents.
Potential Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation: Forms quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction: Converts the quinoline ring to tetrahydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution: The halogen atoms in the quinoline ring can be substituted with nucleophiles such as amines, thiols, and alcohols.
The products of these reactions depend on the specific conditions and reagents used.
Research Applications
- Chemistry: It serves as a building block for synthesizing complex molecules and as a ligand in coordination chemistry.
- Biology: Quinoline derivatives are studied for their potential as antimicrobial, antiviral, and anticancer agents.
- Medicine: It is investigated for potential therapeutic effects, including anti-inflammatory, antimalarial, and anticancer activities.
- Industry: It is used in the development of dyes, pigments, and specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Groups
The target compound’s uniqueness lies in its 7-chloro-quinoline and piperidinyl-oxy-ester moieties. Below is a comparative analysis with similar benzoic acid derivatives:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Lipophilicity and Solubility: The piperidinyl-ester and quinoline groups likely increase hydrophobicity, similar to ’s findings where esterified benzoic acids exhibit higher membrane-phase distribution coefficients (e.g., m > 1 for rapid extraction) .
- Toxicity Predictions : Quantitative structure-toxicity relationship (QSTR) models () indicate that zero- and first-order molecular connectivity indices (0JA, 1JA) correlate with acute toxicity (LD50) in mice. The target compound’s complex structure may elevate toxicity compared to simpler esters .
Biological Activity
The compound Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-, 2-oxo-2-((1-(2-oxo-2-phenylethyl)-4-piperidinyl)oxy)ethyl ester is a synthetic derivative that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, including antibacterial, antifungal, anticancer activities, and enzyme inhibition capabilities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 589.0 g/mol. The structure features a benzoic acid moiety linked to a quinoline and piperidine component, which are known for their diverse biological activities.
Antibacterial Activity
Research indicates that compounds similar to the target compound exhibit significant antibacterial properties. For instance, derivatives containing piperidine and quinoline cores have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Target Compound | Various Strains | Under Investigation |
Antifungal Activity
The compound has also been evaluated for antifungal properties. Studies on structurally related compounds demonstrated effectiveness against fungi like Sclerotinia sclerotiorum. For example, certain derivatives exhibited an EC50 value significantly lower than that of standard antifungal agents .
Anticancer Activity
Preliminary studies suggest potential anticancer effects. Compounds with similar structures have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The mechanisms often involve the modulation of apoptotic pathways and inhibition of specific kinases.
Enzyme Inhibition
The compound's ability to inhibit enzymes is notable. It has been linked to the inhibition of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases. Additionally, enzyme assays have indicated that compounds with similar piperidine structures can inhibit urease activity effectively .
Case Studies
-
Case Study on Antibacterial Efficacy :
A study synthesized a series of benzoic acid derivatives and tested them against multiple bacterial strains. The results showed that compounds with the quinoline moiety significantly enhanced antibacterial activity compared to other derivatives. -
Case Study on Anticancer Properties :
In vitro studies demonstrated that the target compound inhibited cell proliferation in breast cancer cell lines by inducing cell cycle arrest at the G0/G1 phase. This was attributed to the downregulation of cyclin D1 and upregulation of p21 .
Q & A
Q. Q1. What are the recommended methodologies for synthesizing and characterizing this compound?
Answer:
- Synthesis :
- Use a multi-step approach: (1) Couple the 7-chloro-4-quinolinylamine moiety to 2-aminobenzoic acid via nucleophilic substitution. (2) Perform esterification with the piperidinyl-oxyethyl ketone fragment using DCC/DMAP coupling agents .
- Monitor reaction progress via TLC or mass spectrometry (MS) to confirm intermediate formation (e.g., MS peaks at m/z 452.59 for intermediates, as seen in similar benzoic acid derivatives) .
- Characterization :
Q. Q2. How can researchers ensure purity and stability during storage?
Answer:
- Purification : Use column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .
- Stability : Store at 2–8°C under inert atmosphere to prevent hydrolysis of the ester and amide bonds . Monitor degradation via periodic LC-MS analysis (e.g., detect fragments like benzoic acid at m/z 122.12) .
Advanced Research Questions
Q. Q3. How can contradictory spectral data (e.g., NMR vs. MS) be resolved for this compound?
Answer:
- Step 1 : Cross-validate with complementary techniques:
- Step 2 : Rule out impurities by comparing analytical data with synthetic intermediates. For example, a peak at m/z 294.39 in MS may indicate residual starting material (e.g., ethyl ester derivatives) .
Q. Q4. What strategies optimize regioselectivity in the quinoline-aminobenzoic acid coupling step?
Answer:
- Experimental Design :
- Data Analysis :
- Compare reaction yields and HPLC purity under varying conditions (Table 1).
Q. Table 1. Optimization of Coupling Reaction Conditions
| Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd/C | DMF | 65 | 92 |
| CuI | THF | 78 | 98 |
Q. Q5. How can researchers address low bioavailability in preclinical studies?
Answer:
- Formulation :
- Metabolic Stability :
Q. Q6. What analytical methods are suitable for detecting trace impurities in bulk samples?
Answer:
Q. Q7. How can conflicting bioactivity data across cell lines be interpreted?
Answer:
- Mechanistic Studies :
- Data Triangulation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
